Structural Differentiation: 2,4-Dichloro-5-(3-fluorobenzyloxy) Substitution Pattern vs. Common Cyclopropanecarboxamide Analogs
The target compound bears a unique 2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl substitution pattern that is absent in the most closely related characterized cyclopropanecarboxamides. The well-studied analog N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) features a 3,5-dichloro substitution without any benzyloxy extension [1]. The 3-fluorobenzyloxy group at the 5-position introduces an aromatic ring system with a meta-fluorine substituent that can engage in orthogonal polar interactions, while the 2,4-dichloro pattern creates a distinct electrostatic surface compared to the symmetric 3,5-dichloro arrangement. This structural divergence is sufficient to preclude reliable extrapolation of SAR from DCPCC or simpler N-phenyl-cyclopropanecarboxamides [2].
| Evidence Dimension | Substitution pattern and pharmacophoric features |
|---|---|
| Target Compound Data | 2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl core; MW 354.2; XLogP3 4.4; TPSA 38.3 Ų; 1 HBD; 3 HBA; 5 rotatable bonds [2] |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC): 3,5-dichloro substitution, no benzyloxy extension; MW ~232; simpler pharmacophore [1] |
| Quantified Difference | Presence vs. absence of 3-fluorobenzyloxy motif; shifted chlorine positions (2,4 vs. 3,5); MW differential ~122 Da; XLogP3 increase of approximately 2 log units vs. DCPCC |
| Conditions | Structural comparison based on chemical structure and PubChem computed descriptors; no direct comparative bioassay data available |
Why This Matters
The distinct substitution pattern and fluorobenzyloxy pharmacophore mean this compound cannot be treated as interchangeable with other cyclopropanecarboxamides in screening collections; procurement decisions must account for its unique molecular recognition surface.
- [1] Juvonen, R. O., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3,5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Chemical Research in Toxicology, 33(3), 717–727. View Source
- [2] PubChem. (2025). Compound Summary for CID 3782114. National Center for Biotechnology Information. View Source
